3-(Benzyloxy)propane-1,2-diol
Overview
Description
3-(Benzyloxy)propane-1,2-diol is an organic compound that has garnered attention for its potential applications in various fields of chemistry and material science. Research into its properties and reactions aims to uncover new uses and synthesis methods.
Synthesis Analysis
The synthesis of 3-(Benzyloxy)propane-1,2-diol and its derivatives often involves reactions that introduce benzyloxy functional groups into propane diol compounds. For example, the synthesis and characterization of benzyloxy-functionalized diiron 1,3-propanedithiolate complexes relevant to the active site of [FeFe]-hydrogenases highlight the methods for introducing benzyloxy groups and the subsequent chemical characterization of these complexes (Song et al., 2012).
Scientific Research Applications
Synthesis of Phenolic Diols : The synthesis of phenolic propane-1, 2- and 1, 3-diols, including 3-(Benzyloxy)propane-1,2-diol, serves as intermediates in creating immobilized chelatants for the borate anion (Tyman & Payne, 2006).
Pharmaceutical Intermediates : These diols are crucial intermediates in synthesizing various pharmaceutical compounds. A study focused on the kinetics and mechanism of lipase-catalyzed monoacetylation of 3-aryloxy-1,2-propanediols, which are pivotal in pharmaceutical synthesis (Pawar & Yadav, 2015).
Preparation of Monobenzyl Glyceryl Ethers : Research on the selective preparation of monobenzyl glyceryl ethers using glycerol and benzyl alcohol in the presence of zeolite catalysts has highlighted potential commodity chemical applications for 3-(Benzyloxy)propane-1,2-diol (Kubota et al., 2014).
Chiral Objects with a Dendritic Architecture : The compound plays a role in synthesizing chiral objects, particularly in creating dendritic architectures with chiral glycerol-derived cores (Peerlings, Struijk & Meijer, 1998).
Hydrogenation Reactions : It's involved in hydrogenation reactions, such as the conversion of 5,5-dimethyl-2-phenyl-[1,3]dioxane to 3-benzyloxy-2,2-dimethyl-propan-1-ol, using copper-loaded catalysts (Paczkowski & Hölderich, 1997).
Spontaneous Resolution in Chiral Synthesis : The compound has been investigated for its potential in the spontaneous resolution of chiral drugs and in the crystallization features of its derivatives (Bredikhin et al., 2017).
Catalytic Reactions : It is also involved in catalytic reactions, like the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 (Ukai et al., 2006).
In Liquid Crystals and Spectroscopy : The compound is studied for its role in liquid crystals and molecular spectroscopy, particularly in etherification reactions of glycerol (Jamróz et al., 2007).
Enhancing Resin Properties : It has been used to modify unsaturated polyester resins, resulting in enhanced thermal and heat resistance (Lubczak, 2013).
Ionic Conductivities in Nanostructured Columnar Liquid Crystals : The compound's derivatives have been explored for enhancing ionic conductivities in nanostructured columnar liquid crystals (Shimura et al., 2008).
properties
IUPAC Name |
3-phenylmethoxypropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIBYRXSHRIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)propane-1,2-diol | |
CAS RN |
4799-67-1 | |
Record name | 3-(Benzyloxy)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4799-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Propanediol, 3-benzyloxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-Benzylglycerol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(benzyloxy)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Citations
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